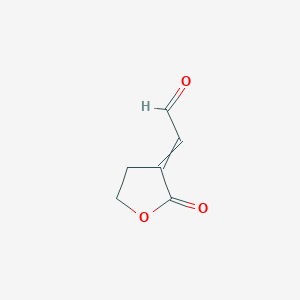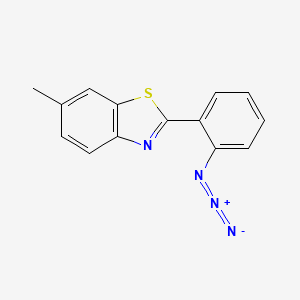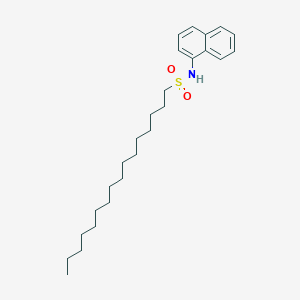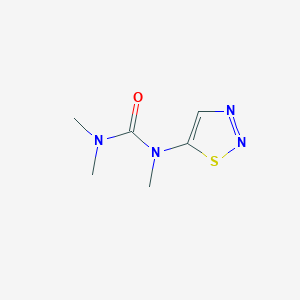
N,N,N'-Trimethyl-N'-1,2,3-thiadiazol-5-ylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N’-Trimethyl-N’-1,2,3-thiadiazol-5-ylurea: is a synthetic compound known for its significant role in plant tissue culture and as a plant growth regulator. It was first reported to have cytokinin activity in 1982 and has since been widely used to induce adventitious shoot formation and promote axillary shoot proliferation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’-Trimethyl-N’-1,2,3-thiadiazol-5-ylurea typically involves the reaction of N-phenylurea with thiadiazole derivatives under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .
Industrial Production Methods: Industrial production of N,N,N’-Trimethyl-N’-1,2,3-thiadiazol-5-ylurea involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification through recrystallization and quality control to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions: N,N,N’-Trimethyl-N’-1,2,3-thiadiazol-5-ylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring is substituted with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiadiazole compounds .
Applications De Recherche Scientifique
Chemistry: N,N,N’-Trimethyl-N’-1,2,3-thiadiazol-5-ylurea is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules .
Biology: In plant biology, it is widely used as a plant growth regulator to induce shoot formation and promote axillary shoot proliferation. It is particularly effective with recalcitrant woody species .
Industry: The compound is used in the agricultural industry as a plant growth regulator and defoliant. It is also used in the production of various agrochemicals .
Mécanisme D'action
N,N,N’-Trimethyl-N’-1,2,3-thiadiazol-5-ylurea exerts its effects by mimicking the activity of cytokinins, a class of plant hormones. It binds to cytokinin receptors in plant cells, triggering a cascade of molecular events that lead to cell division and shoot formation. The compound also inhibits cytokinin oxidase/dehydrogenase, an enzyme that degrades cytokinins, thereby increasing the levels of active cytokinins in plant tissues .
Comparaison Avec Des Composés Similaires
N-phenyl-N’-1,2,3-thiadiazol-5-ylurea: Another thiadiazole derivative with similar cytokinin activity.
1,3,5-Triazine-2,4-diamine, N,N’-diethyl-6-methoxy-: A triazine derivative with plant growth regulatory properties.
Uniqueness: N,N,N’-Trimethyl-N’-1,2,3-thiadiazol-5-ylurea is unique due to its high efficacy in inducing shoot formation and promoting axillary shoot proliferation, especially in recalcitrant woody species. Its ability to inhibit cytokinin oxidase/dehydrogenase further enhances its effectiveness as a plant growth regulator .
Propriétés
Numéro CAS |
61432-81-3 |
|---|---|
Formule moléculaire |
C6H10N4OS |
Poids moléculaire |
186.24 g/mol |
Nom IUPAC |
1,1,3-trimethyl-3-(thiadiazol-5-yl)urea |
InChI |
InChI=1S/C6H10N4OS/c1-9(2)6(11)10(3)5-4-7-8-12-5/h4H,1-3H3 |
Clé InChI |
JPXMAXYIQVQFNK-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=O)N(C)C1=CN=NS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4'-[(E)-Diazenediyl]bis(2-chlorobenzoic acid)](/img/structure/B14585369.png)
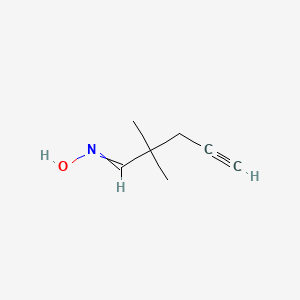
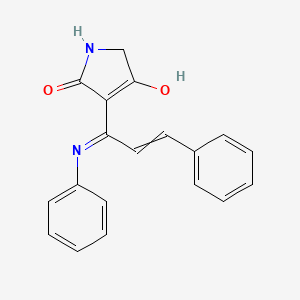
![N-[4-(2-Nitrophenyl)but-3-en-2-ylidene]hydroxylamine](/img/structure/B14585377.png)
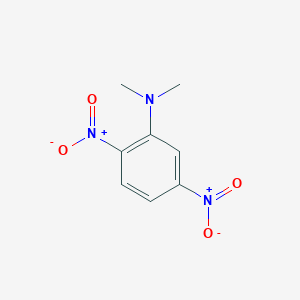
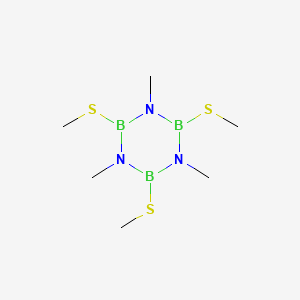
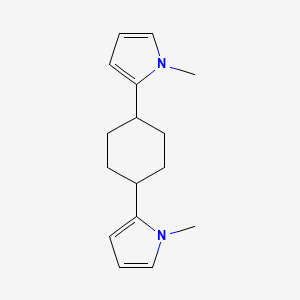
![N-[(3,4-Dimethoxyphenyl)methyl]-N'-(3-hydroxypropyl)thiourea](/img/structure/B14585401.png)

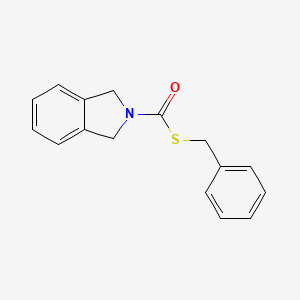
![N-[2-[formyl(1H-indol-3-ylmethyl)amino]phenyl]formamide](/img/structure/B14585431.png)
